Cas no 887672-03-9 (benzyl 2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}acetate)

benzyl 2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}acetate Chemical and Physical Properties
Names and Identifiers
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- GTYQJPVFYZCLPY-UHFFFAOYSA-N
- benzyl 2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}acetate
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- Inchi: 1S/C23H25N5O4/c1-15-12-26-19-20(24-22(26)28(15)17-10-6-7-11-17)25(2)23(31)27(21(19)30)13-18(29)32-14-16-8-4-3-5-9-16/h3-5,8-9,12,17H,6-7,10-11,13-14H2,1-2H3
- InChI Key: GTYQJPVFYZCLPY-UHFFFAOYSA-N
- SMILES: O=C1C2=C(N(C([H])([H])[H])C(N1C([H])([H])C(=O)OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)N=C1N2C([H])=C(C([H])([H])[H])N1C1([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H]
benzyl 2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3164-0564-100mg |
benzyl 2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate |
887672-03-9 | 90%+ | 100mg |
$248.0 | 2023-07-28 | |
Life Chemicals | F3164-0564-30mg |
benzyl 2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate |
887672-03-9 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F3164-0564-20mg |
benzyl 2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate |
887672-03-9 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F3164-0564-10mg |
benzyl 2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate |
887672-03-9 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F3164-0564-2μmol |
benzyl 2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate |
887672-03-9 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F3164-0564-10μmol |
benzyl 2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate |
887672-03-9 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F3164-0564-5μmol |
benzyl 2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate |
887672-03-9 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F3164-0564-15mg |
benzyl 2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate |
887672-03-9 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F3164-0564-2mg |
benzyl 2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate |
887672-03-9 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F3164-0564-4mg |
benzyl 2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate |
887672-03-9 | 90%+ | 4mg |
$66.0 | 2023-07-28 |
benzyl 2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}acetate Related Literature
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Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
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Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
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Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
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4. Zipper-like properties of [poly(l-lysine) + poly(l-glutamic acid)] β-pleated molecular self-assemblyWojciech Dzwolak,Piotr E. Marszalek Chem. Commun., 2005, 5557-5559
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Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
Additional information on benzyl 2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}acetate
Exploring the Potential of Benzyl 2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate (CAS No. 887672-03-9) in Modern Research
The compound benzyl 2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate (CAS No. 887672-03-9) has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This structurally unique molecule belongs to the imidazo[1,2-g]purine family, a class of heterocyclic compounds known for their diverse biological activities. Researchers are particularly interested in its potential applications due to its distinctive cyclopentyl and acetate functional groups, which may contribute to enhanced bioavailability and target specificity.
In recent years, the scientific community has focused on exploring novel small-molecule inhibitors and modulators for various biological pathways. The imidazo[1,2-g]purine scaffold, as seen in benzyl 2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate, has shown promise in targeting enzymes involved in cell signaling and metabolic regulation. This aligns with current trends in drug discovery, where researchers seek compounds with high selectivity and minimal off-target effects.
One of the most frequently asked questions in online searches is: "What are the applications of imidazo[1,2-g]purine derivatives in drug development?" The answer lies in their versatility. These compounds have been investigated for their potential roles in anti-inflammatory, anti-cancer, and neuroprotective therapies. The specific substitution pattern in benzyl 2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate may offer unique interactions with biological targets, making it a valuable candidate for further study.
Another hot topic in the field is the optimization of drug-like properties. The benzyl acetate moiety in this compound could influence its lipophilicity and cell permeability, which are critical factors in drug design. Researchers are increasingly using computational tools to predict these properties, and benzyl 2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate serves as an interesting case study for such analyses.
The synthesis of benzyl 2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate involves multi-step organic reactions, highlighting the importance of regioselective and stereoselective control. Modern synthetic techniques, such as microwave-assisted synthesis and catalysis, have been employed to improve yields and reduce reaction times. These advancements are crucial for scaling up production for preclinical studies.
From a mechanistic perspective, the 2,4-dioxo moiety in the compound suggests potential interactions with nucleophilic residues in enzyme active sites. This feature is often exploited in the design of enzyme inhibitors, a rapidly growing area in pharmaceutical research. Understanding these interactions at the molecular level is key to unlocking the full potential of benzyl 2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate.
In conclusion, benzyl 2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate (CAS No. 887672-03-9) represents a fascinating example of how structural complexity can be harnessed for therapeutic innovation. Its exploration aligns with broader trends in precision medicine and targeted therapy, making it a compound of enduring interest to researchers worldwide.
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